molecular formula C13H10FNO2 B1458160 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde CAS No. 1329115-52-7

5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde

Cat. No.: B1458160
CAS No.: 1329115-52-7
M. Wt: 231.22 g/mol
InChI Key: OIFLRPLXWDVCKP-UHFFFAOYSA-N
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Description

5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde is an aromatic compound that features a pyridine ring substituted with a fluoro and methoxy group on the phenyl ring and an aldehyde group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methoxybenzene and pyridine-3-carboxaldehyde.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium fluoride.

Major Products Formed

    Oxidation: 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid.

    Reduction: 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Fluorophenyl)pyridine-3-carboxaldehyde: Lacks the methoxy group, which may affect its binding affinity and reactivity.

    5-(4-Methoxyphenyl)pyridine-3-carboxaldehyde: Lacks the fluoro group, which may influence its electronic properties and interactions.

    5-(4-Chloro-2-methoxyphenyl)pyridine-3-carboxaldehyde: Contains a chloro group instead of a fluoro group, which may alter its chemical reactivity and biological activity.

Uniqueness

The presence of both fluoro and methoxy groups in 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde makes it unique in terms of its electronic properties and potential interactions with biological targets. These substituents can enhance the compound’s stability, binding affinity, and overall reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(4-fluoro-2-methoxyphenyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-17-13-5-11(14)2-3-12(13)10-4-9(8-16)6-15-7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFLRPLXWDVCKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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